Home > Products > Screening Compounds P93275 > 2-(3-Bromophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole
2-(3-Bromophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole -

2-(3-Bromophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

Catalog Number: EVT-5984329
CAS Number:
Molecular Formula: C12H7BrN2O2
Molecular Weight: 291.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[2-(5-Nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazole

  • Compound Description: This compound and its related thiadiazole analogs demonstrate potent antibacterial activity against Staphylococcus aureus. [] They were synthesized from 3-(5-nitro-2-furyl)-2-(4-nitrophenyl)acrylic acid. []
  • Relevance: This compound shares the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. Both compounds also feature a substituted furan ring at the 5-position of the oxadiazole, highlighting their structural similarities. []

2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives

  • Compound Description: These derivatives, particularly compound 4h, display significant anticancer activity. [] This compound demonstrated potent cytotoxicity against the A549 human lung cancer cell line with high selectivity. [] Further investigation revealed that compound 4h induces apoptosis, causes mitochondrial membrane depolarization, activates caspase-3, and exhibits outstanding cell cycle arrest at the G0/G1 phase. []
  • Relevance: This class of compounds shares the 1,3,4-oxadiazole ring with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, emphasizing a common structural motif. []

1-Acetyl-3-(4-bromophenyl)-5-(2-furyl)-2-pyrazoline

  • Compound Description: This specific pyrazoline derivative's crystal structure has been determined, providing valuable insights into its structural features. []
  • Relevance: Although structurally distinct from 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, this compound shares key structural elements, including a 4-bromophenyl and a 2-furyl substituent. [] The presence of these common substituents suggests potential similarities in their chemical properties and potential biological activities.

2-Methoxybenzyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate (C1)

  • Compound Description: C1 belongs to a series of 1,3,4-oxadiazole derivatives investigated for their potential as anti-myelofibrosis agents. [] These derivatives were synthesized via a desulfurative cyclization reaction. []
  • Relevance: This compound shares the core 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, indicating a fundamental structural similarity. [] Additionally, both compounds feature aryl substituents at the 5-position of the oxadiazole ring, further emphasizing their structural relationship.

2-Methoxybenzyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate (C2)

  • Compound Description: Similar to C1, C2 is part of the same series of 1,3,4-oxadiazole derivatives studied for their anti-myelofibrosis potential. [] Notably, the crystal structure of C2 has been elucidated using single-crystal X-ray diffraction, providing detailed structural information. [] Further analysis using Hirshfeld surface analysis, QTAIM, and RDG revealed insights into the weak interactions contributing to its crystal packing. []
  • Relevance: This compound, belonging to the same chemical class as 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, shares the 1,3,4-oxadiazole ring system. [] Both compounds also contain aryl substituents at the 5-position of the oxadiazole ring, further reinforcing their structural relationship.

Methoxybenzyl 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate (C3)

  • Compound Description: C3, like C1 and C2, belongs to the series of 1,3,4-oxadiazole derivatives explored for their activity against myelofibrosis. [] The compounds in this series were synthesized through a desulfurative cyclization reaction. []
  • Relevance: This compound is also structurally related to 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole through the shared 1,3,4-oxadiazole ring system and the presence of an aryl substituent at the 5-position of the oxadiazole ring. []

2-{5-[2-(2-Hydroxybenzylidene)hydrazinyl]-1,3,4-oxadiazol-2-yl}phenol (L)

  • Compound Description: This ligand and its corresponding transition metal complexes with Ni(II), Co(II), and Cr(III) have been studied. [] Characterization of these complexes was achieved through FTIR, mass spectrometry, and conductance measurements. [] The ligand and its complexes demonstrated promising activity against breast cancer. []
  • Relevance: This compound exhibits a structural similarity to 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole by possessing the 1,3,4-oxadiazole ring system. []

4-Methyl-2-{[5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}phthalazin-1(2H)-one (3c)

  • Compound Description: This compound demonstrated notable antibacterial activity with MICs of 1.41 μg/mL. []
  • Relevance: While structurally distinct from 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, both compounds share the 1,3,4-oxadiazole ring system. []

4-Methyl-2-[(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one (3d)

  • Compound Description: This compound displayed significant antibacterial activity with MICs of 0.87 μg/mL. []
  • Relevance: Although structurally different from 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, both compounds share the common feature of possessing a 1,3,4-oxadiazole ring system. []

N-(4-{(2E)-3-[2-(Dimethylamino)phenyl]prop-2-enoyl}phenyl)-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (5d)

  • Compound Description: This compound showed significant antibacterial activity with MICs of 2.16 μg/mL. []
  • Relevance: While structurally distinct from 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, both compounds share the 1,3,4-oxadiazole ring system, highlighting their structural relationship. []

N-{4-[(2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoyl]phenyl}-2-({5-[(4-methyl-1-oxophthalazin-2(1H)-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (5e)

  • Compound Description: This compound demonstrated excellent antibacterial activity with MICs of 0.89 μg/mL. [] It also exhibited promising docking scores against bacterial targets. []
  • Relevance: Both this compound and 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole contain the 1,3,4-oxadiazole ring system, indicating a structural connection. []

5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol (3)

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of several unique bi-heterocyclic hybrid molecules incorporating both thiazole and oxadiazole rings. [] These molecules were synthesized by reacting compound 3 with various electrophiles. [] The synthesized compounds were then evaluated for their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase and their cytotoxicity. []
  • Relevance: This compound, like 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, incorporates a 1,3,4-oxadiazole ring, indicating a structural similarity. []

5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine (5)

  • Compound Description: This compound is a key intermediate in synthesizing N-acetylated derivatives (6a-j) explored for their antimicrobial properties. []
  • Relevance: This compound and 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole are structurally related by the presence of the 1,3,4-oxadiazole ring system. []

4-Phenyl-6-methyl-5-[(2'-substituted-phenyl) 1,3,4-oxadiazole)]-3,4-dihydropyrimidin-2(1H)-one derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for their anticonvulsant activity. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, demonstrating a structural link. []

5-(2-Nitrostyryl)-1,3,4-oxadiazole-2-thiol (4)

  • Compound Description: This compound serves as a key intermediate in synthesizing S-substituted derivatives explored for their biological activity. []
  • Relevance: This compound shares the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, indicating a common structural motif. []

5-((2-Arylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol derivatives

  • Compound Description: This series of compounds was synthesized and investigated for its antimicrobial activity. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, showcasing a common structural feature. []

N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3- yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e)

  • Compound Description: This compound exhibited significant cytotoxic effects against PANC-1 and HepG2 cell lines, with IC50 values of 4.6 μM and 2.2 μM, respectively. []
  • Relevance: This compound and 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole share the 1,3,4-oxadiazole ring system, highlighting a structural similarity. []

5-(2-Amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole (4)

  • Compound Description: This compound acts as a key intermediate in synthesizing various oxadiazole derivatives, including alkyl-(cycloalkyl-, aryl)-aminocarbamylmethylthio- (6–10) and alkyl-(cycloalkyl-, aryl)-amino- (11–16) derivatives. [] These derivatives were tested for their in vitro antiproliferative activity. []
  • Relevance: This compound shares the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, demonstrating a structural link. []

Di(benzylcarbamylmethyl)sulfide (19)

  • Compound Description: This compound emerged as a potent cytotoxic agent exhibiting activity against four human tumor cell lines. [] Its ID50 values fall within the internationally recognized activity criterion for synthetic anticancer agents. []
  • Relevance: Although structurally distinct from 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, compound 19's potent antiproliferative activity makes it relevant for comparison. []

2-Methylcyano-5-(2'-thiophene)-1,3,4-oxadiazole

  • Compound Description: This compound was efficiently synthesized using microwave irradiation through oxidative cyclization of the corresponding hydrazone with Chloramine T. []
  • Relevance: This compound and 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole share the 1,3,4-oxadiazole ring system. []

5-(2-Dimethylamino-6-methyl-4-pyrimidinylsulfanylmethyl)-1,3,4-oxadiazole-2-thione (5)

  • Compound Description: This compound is a key intermediate in synthesizing various derivatives, including S-alkyl (6a,b) and N(3)-substituted (7–9) derivatives, which were evaluated for anti-inflammatory activity. []
  • Relevance: This compound, similar to 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, contains the 1,3,4-oxadiazole ring system, indicating a structural connection. []
  • Compound Description: Various derivatives of these compounds were synthesized and evaluated for their antimicrobial properties. []
  • Relevance: The 1,3,4-oxadiazole derivatives within this group share the core 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, indicating a structural similarity. []
  • Compound Description: These donor-acceptor type polymers exhibit bluish-green fluorescence in solution and possess electrochemical band gaps ranging from 2.03 to 2.17 eV. [] They have been investigated for their nonlinear optical properties, showing significant optical limiting behavior due to effective three-photon absorption. []
  • Relevance: These polymers incorporate the 1,3,4-oxadiazole ring system, similar to 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, suggesting a structural connection. []

(E)-2-((5-(2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl)-1,3,4-oxadiazol-2-yl)thio)-N'-(4-(trifluoromethyl)benzylidene)acetohydrazide (6s)

  • Compound Description: This pyrethrin derivative containing a hydrazone and a 1,3,4-oxadiazole thioether moiety demonstrated excellent insecticidal activity against Plutella xylostella, Vegetable aphids, and Empoasca vitis. [] Its LC50 values were comparable to or even surpassed those of commercially available insecticides. []
  • Relevance: This compound and 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole share the 1,3,4-oxadiazole ring system, indicating a structural similarity. []

2-(5-((3-Bromophenyl)thio)-1,3,4-oxadiazole-2-yl)quinazolin-4(3H)-one (8o)

  • Compound Description: This compound, a quinazolinone derivative incorporating a 1,3,4-oxadiazole thioether moiety, displayed promising antiproliferative activity against A549 lung cancer cells with an IC50 value of 3.46 μM. []
  • Relevance: This compound shares the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, highlighting a structural connection. [] It also possesses a halogenated aryl substituent, further adding to the structural similarity.

4-Amino-5-((4-nitrophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9m)

  • Compound Description: This quinazolinone derivative incorporating a 1,2,4-triazole thioether moiety exhibited notable antiproliferative activity against A549 and Hela cancer cell lines, with IC50 values of 2.96 μM and 3.91 μM, respectively. []
  • Relevance: While structurally distinct from 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole by possessing a 1,2,4-triazole ring instead of a 1,3,4-oxadiazole ring, both compounds share the quinazolinone moiety and a halogenated aryl substituent. [] This structural similarity suggests potential similarities in their binding interactions and pharmacological profiles.

2-(4-Amino-5-(o-tolylthio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9b)

  • Compound Description: This quinazolinone derivative with a 1,2,4-triazole thioether moiety demonstrated good antiproliferative activity against A549 lung cancer cells, exhibiting an IC50 value of 3.44 μM. []
  • Relevance: Although structurally distinct from 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole by possessing a 1,2,4-triazole ring, both compounds share the quinazolinone moiety. [] This structural similarity might contribute to potential overlaps in their pharmacological profiles and mechanisms of action.
  • Compound Description: A series of these derivatives were synthesized and evaluated for their anticancer activity against three breast cancer cell lines: MCF-7, MDA-MB-231, and 4T1. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, indicating a structural connection. []

5-Amino-2-(5-amino-3-methyl-1,2-oxazol-4-yl)-3-methyl-2,3-dihydro-1,3,4-oxadiazol-2-ylium bromide

  • Compound Description: This compound is a low-weight heterocyclic compound with a delocalized positive charge due to the carbocation at the oxadiazole moiety. [] Its structure has been confirmed using X-ray crystallography. []
  • Relevance: This compound and 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole share the 1,3,4-oxadiazole ring system. [] The unique electronic properties of this compound provide valuable insights into the potential chemical reactivity and potential biological activities of related oxadiazole derivatives.

3-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione derivatives (5a-5j)

  • Compound Description: This series of thiazolidinedione-1,3,4-oxadiazole hybrid molecules were synthesized and characterized. [] In silico studies involving molecular docking, MMGBSA, and MD simulations were performed, followed by in vitro and in vivo evaluation of their antidiabetic potential. [] The compounds exhibited promising α-amylase and α-glucosidase inhibitory activities and demonstrated antihyperglycemic effects in a Drosophila melanogaster model. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. []

5-(4-Chlorophenyl)-3-[(2-trifluoromethylphenylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione (1)

  • Compound Description: This 1,3,4-oxadiazole-2-thione-N-Mannich derivative and its difluoro-substituted analog (2) were synthesized and characterized using various spectroscopic techniques and single-crystal X-ray diffraction. [] The intermolecular interactions in their solid-state structures were extensively studied using Hirshfeld surface analysis and QTAIM. [] Both compounds exhibited potent in vitro antimicrobial activity against Gram-positive bacteria and displayed promising anti-proliferative effects against HepG-2 and MCF-7 cancer cell lines. []
  • Relevance: This compound and 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole share the 1,3,4-oxadiazole ring system. [] The presence of halogenated aryl substituents in both compounds further emphasizes their structural similarities and suggests potential commonalities in their biological activities.

5-(4-Chlorophenyl)-3-[(2,5-difluorophenylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione (2)

  • Compound Description: This 1,3,4-oxadiazole-2-thione-N-Mannich derivative, along with its trifluoromethyl-substituted analog (1), were synthesized and thoroughly characterized. [] Their solid-state structures and intermolecular interactions were analyzed using various theoretical tools, including Hirshfeld surface analysis and QTAIM. [] Both compounds exhibited significant in vitro antimicrobial activity against Gram-positive bacteria and demonstrated promising anti-proliferative effects against HepG-2 and MCF-7 cancer cell lines. []
  • Relevance: This compound and 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole share the 1,3,4-oxadiazole ring system. [] The presence of halogenated aryl substituents in both compounds further highlights their structural relationship and suggests potential similarities in their biological profiles and mechanisms of action.
  • Compound Description: This series of oxadiazole derivatives was synthesized through a ring condensation reaction followed by rearrangement. [] Their structures were confirmed using spectral analysis. [] Compounds with promising Pa values from PASS software were further evaluated for their antibacterial, anticancer, and antidiabetic properties, yielding promising results. []
  • Relevance: These compounds share the core 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. [] This structural similarity suggests that they might share similar chemical properties and could potentially exhibit comparable biological activities.

2-(3-(6-Chloro-5-methylpyridin-3-yl)phenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole (CHK9)

  • Compound Description: This novel oxadiazole-conjugated indazole derivative displayed potent anticancer activity against various cancer cell lines, particularly lung cancer cells, with IC50 values in the range of 4.8–5.1 μM. [] Further investigations revealed that CHK9 induced apoptosis, reduced STAT3Y705 phosphorylation, inhibited STAT3-dependent luciferase reporter gene expression, and modulated the expression of pro-apoptotic and anti-apoptotic proteins. [] In vivo studies demonstrated CHK9's ability to reduce tumor nodules in a lung cancer model by suppressing STAT3 activation. []
  • Relevance: This compound and 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole share the 1,3,4-oxadiazole ring system. []

Bis-1,3,4-oxadiazole derivatives (1-21)

  • Compound Description: This novel series of substituted bis-oxadiazole derivatives was synthesized and evaluated for their potential as urease inhibitors. [] The compounds demonstrated potent urease inhibitory activity in vitro, with IC50 values ranging from 13.46 ± 0.34 to 74.45 ± 3.81 μM, surpassing the activity of the standard drug thiourea. []
  • Relevance: These compounds, while structurally distinct from 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole by possessing two 1,3,4-oxadiazole rings, provide insights into the biological activities associated with this heterocyclic motif. [] Their potent urease inhibitory activity highlights the potential of oxadiazole derivatives as therapeutic agents.

2-(6-Chloropyridin-3-yl)-5-(substitutedphenyl)-1,3,4-oxadiazole derivatives (4a–4i)

  • Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria and yeast strains. [] Notably, compounds 4h, 4b, 4f, and 4g exhibited potent activity against E. faecalis and E. coli, respectively, comparable to chloramphenicol. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. [] Their promising antimicrobial activities make them relevant for comparison, suggesting that modifications to the substituents on the oxadiazole ring can significantly influence biological activity.

2-(5-Bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole derivatives (4a-4h)

  • Compound Description: This series of compounds was synthesized and evaluated for their larvicidal activity against Culex quinquefasciatus mosquitoes. []
  • Relevance: These compounds, similar to 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, contain the 1,3,4-oxadiazole ring system. []

1,3,4-Oxadiazole-naphthalene hybrids

  • Compound Description: These compounds were designed as VEGFR-2 inhibitors and evaluated for their anticancer activity. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. [] Their design rationale and biological activity highlight the potential of incorporating the 1,3,4-oxadiazole motif in developing novel anticancer agents.

4,4'-(1,3,4-Oxadiazole-2,5-diyl)diphenol (8) and 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol (3)

  • Compound Description: These 1,3,4-oxadiazole derivatives exhibited potent inhibitory activity against GSK-3β and showed promising antidepressant effects in the tail suspension and forced swimming tests. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. []
  • Compound Description: These compounds were synthesized and evaluated for their antimicrobial and antitubercular activities. []
  • Relevance: The 1,3,4-oxadiazole derivatives in this group share the core 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, indicating a structural connection. []

1,3,4-Oxadiazole derivatives (C1-5)

  • Compound Description: This series of compounds was synthesized and assessed for their anticonvulsant activity using maximal electroshock and pentylenetetrazole-induced seizure models. [] In silico analysis involving docking studies against the Human GABAA receptor was also performed. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. [] Their anticonvulsant properties and interactions with the GABAA receptor highlight the potential of oxadiazole derivatives as central nervous system agents.

2-(5-Substituted 1,3,4-oxadiazole-2-yl)-1,3-benzothiazole derivatives (5a-5p)

  • Compound Description: These derivatives were synthesized and evaluated for their anticonvulsant activity using in silico and in vivo methods. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. []

5-[(1H-Indol-3-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones and their S-alkylated derivatives

  • Compound Description: These compounds were synthesized and tested for their protective effects against oxidative stress. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. []

N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylsulfanylacetamides and N-aryl-2-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-ylthioacetamides

  • Compound Description: These derivatives, incorporating 1,3,4-oxadiazole or 1,2,4-triazole heterocycles, were synthesized and screened for their antimicrobial activity against bacteria, mold, and yeast. []
  • Relevance: The oxadiazole-containing compounds in this series share the 1,3,4-oxadiazole ring with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole, highlighting a common structural feature. []

2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives (4a–4j)

  • Compound Description: These compounds were synthesized and evaluated for their anticancer activity against breast cancer cell lines (MCF-7, MDA-MB-453) in combination with Imatinib. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. []

2-(4-Methylphenylsulphonyl)-5-aryl-1,3,4-oxadiazole compounds (1-5)

  • Compound Description: These compounds were synthesized and their antioxidant activities were investigated using ABTS, DPPH radical scavenging assays, and ferric reducing power assay. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring system with 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole. []

3-(p-Bromophenyl)-4-phenyl-5-(2-pyridyl)-1,2,4-triazole (2)

  • Compound Description: This triazole derivative was synthesized from 2-(p-bromophenyl)-5-(2-pyridyl)-1,3,4-oxadiazole (1) and characterized using various spectroscopic techniques and single-crystal X-ray crystallography. [] Its crystal structure analysis revealed the presence of intermolecular C–H···π interactions and C–H···N hydrogen bonds. []
  • Relevance: Although structurally distinct from 2-(3-bromophenyl)-5-(2-furyl)-1,3,4-oxadiazole by possessing a triazole ring, compound 2 shares a similar substitution pattern with a bromophenyl and a pyridyl group. []

Properties

Product Name

2-(3-Bromophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

IUPAC Name

2-(3-bromophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole

Molecular Formula

C12H7BrN2O2

Molecular Weight

291.10 g/mol

InChI

InChI=1S/C12H7BrN2O2/c13-9-4-1-3-8(7-9)11-14-15-12(17-11)10-5-2-6-16-10/h1-7H

InChI Key

CHACKWAUJMUHJD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC=CO3

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.